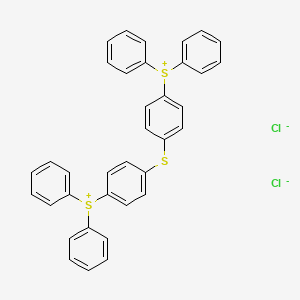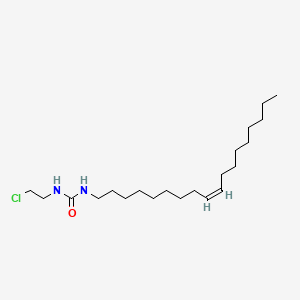
1-(2-Chloroethyl)-3-oleylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-oleylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and an oleyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-oleylurea can be synthesized through the reaction of oleylamine with 2-chloroethyl isocyanate. The reaction typically occurs under mild conditions, with the oleylamine acting as a nucleophile and attacking the electrophilic carbon of the isocyanate group. The reaction can be carried out in an inert solvent such as dichloromethane or toluene, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts or additives to enhance the reaction rate and yield may also be employed. The final product is typically obtained through distillation or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-3-oleylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The oleyl group can be oxidized to form epoxides or hydroxylated derivatives using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction Reactions: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions (0-25°C) in solvents like dichloromethane or acetone.
Reduction: Reducing agents like lithium aluminum hydride or borane are used under anhydrous conditions in solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution Reactions: Substituted urea derivatives.
Oxidation Reactions: Epoxides or hydroxylated derivatives.
Reduction Reactions: Amines.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-oleylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cell proliferation and apoptosis. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-oleylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately leading to cell death. The oleyl group may enhance the compound’s lipophilicity, facilitating its uptake by cells and interaction with lipid membranes.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of an oleyl group. It is also studied for its biological activity.
1-(2-Chloroethyl)-3-phenylurea: Contains a phenyl group and is used in the synthesis of pharmaceuticals.
1-(2-Chloroethyl)-3-methylurea: A simpler analog with a methyl group, used as an intermediate in organic synthesis.
Uniqueness: 1-(2-Chloroethyl)-3-oleylurea is unique due to the presence of the oleyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and membrane biology.
Propiedades
Número CAS |
102433-63-6 |
|---|---|
Fórmula molecular |
C21H41ClN2O |
Peso molecular |
373.0 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[(Z)-octadec-9-enyl]urea |
InChI |
InChI=1S/C21H41ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(25)24-20-18-22/h9-10H,2-8,11-20H2,1H3,(H2,23,24,25)/b10-9- |
Clave InChI |
CUGAVRCBULMRIZ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNC(=O)NCCCl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


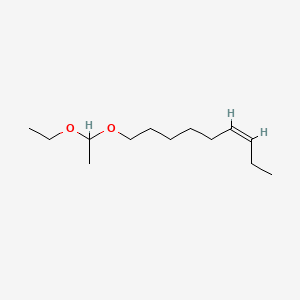
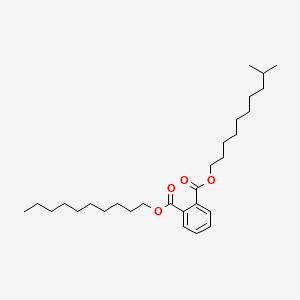
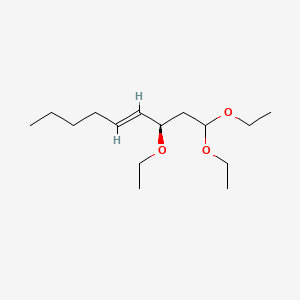
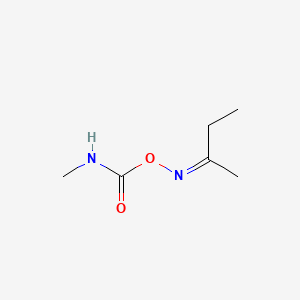
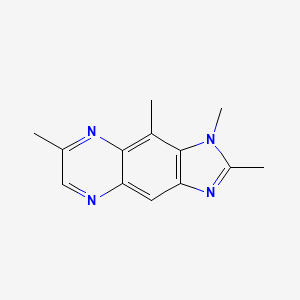


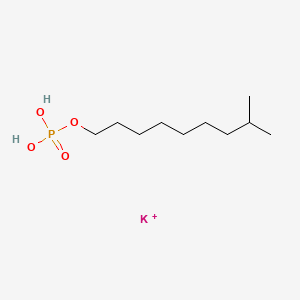
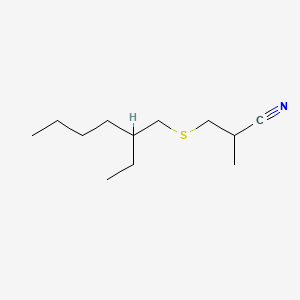
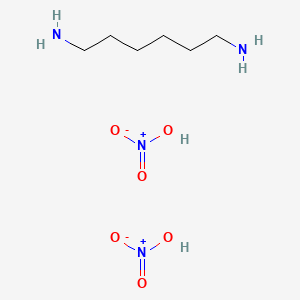
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
